Cas no 1256359-11-1 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile
- 5-CYANO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER
- 5-Cyanoindole-2-boronic acid pinacol ester
- B-2952
- X0421
- BS-19880
- DTXSID20682201
- DB-368658
- 1256359-11-1
- F87027
- MB10191
- 5-CYANOINDOLE-2-BORONIC ACID, PINACOL ESTER
- MFCD11858359
- 1H-Indole-5-carbonitrile, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- CS-0174925
-
- MDL: MFCD11858359
- インチ: InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-7-10(9-17)5-6-12(11)18-13/h5-8,18H,1-4H3
- InChIKey: UXFJREVSLLNDQR-UHFFFAOYSA-N
- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C#N
計算された属性
- せいみつぶんしりょう: 268.13800
- どういたいしつりょう: 268.1383080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
じっけんとくせい
- PSA: 58.04000
- LogP: 2.33878
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1008096-250mg |
5-Cyano-1H-Indole-2-boronic acid pinacol ester |
1256359-11-1 | 95% | 250mg |
$200 | 2024-07-28 | |
abcr | AB273514-1 g |
5-Cyanoindole-2-boronic acid, pinacol ester, 96%; . |
1256359-11-1 | 96% | 1g |
€351.60 | 2023-04-26 | |
abcr | AB273514-5 g |
5-Cyanoindole-2-boronic acid, pinacol ester, 96%; . |
1256359-11-1 | 96% | 5g |
€1153.20 | 2023-04-26 | |
abcr | AB273514-250 mg |
5-Cyanoindole-2-boronic acid, pinacol ester, 96%; . |
1256359-11-1 | 96% | 250mg |
€171.30 | 2023-04-26 | |
TRC | C987638-250mg |
5-Cyanoindole-2-boronic acid, pinacol ester |
1256359-11-1 | 250mg |
$305.00 | 2023-05-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-250mg |
5-Cyano-1H-Indole-2-boronic acid pinacol ester |
1256359-11-1 | 97% | 250mg |
1382.31CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-5g |
5-Cyano-1H-Indole-2-boronic acid pinacol ester |
1256359-11-1 | 97% | 5g |
11787.79CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-100mg |
5-Cyano-1H-Indole-2-boronic acid pinacol ester |
1256359-11-1 | 97% | 100mg |
1110.94CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-5g |
5-Cyano-1H-Indole-2-boronic acid pinacol ester |
1256359-11-1 | 97% | 5g |
¥12154.08 | 2025-01-21 | |
eNovation Chemicals LLC | Y1008096-5g |
5-Cyano-1H-Indole-2-boronic acid pinacol ester |
1256359-11-1 | 95% | 5g |
$1555 | 2025-02-19 |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrileに関する追加情報
Recent Advances in the Study of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile (CAS: 1256359-11-1)
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile (CAS: 1256359-11-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This boronic acid derivative, characterized by its indole core and nitrile functional group, serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its potential in modulating various signaling pathways, making it a promising candidate for therapeutic interventions.
One of the most notable applications of this compound is its role in Suzuki-Miyaura cross-coupling reactions, a widely used method in medicinal chemistry for constructing carbon-carbon bonds. Researchers have leveraged the boronic ester moiety of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile to synthesize novel heterocyclic compounds with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of indole-based kinase inhibitors, which exhibited potent activity against cancer cell lines.
In addition to its synthetic utility, recent investigations have highlighted the compound's potential as a direct modulator of protein-protein interactions. A study conducted by Smith et al. (2024) revealed that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile could selectively bind to the ATP-binding site of certain kinases, thereby inhibiting their activity. This finding opens new avenues for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
Furthermore, the compound's unique physicochemical properties, including its stability and solubility, have made it a valuable tool in high-throughput screening assays. Recent advancements in computational chemistry have enabled researchers to predict its binding affinity and selectivity for various biological targets, accelerating the drug discovery process. For example, molecular docking studies have identified potential interactions between this compound and key residues in the active sites of several disease-relevant proteins.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of derivatives based on 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile. Ongoing research aims to address these limitations by exploring structural modifications and formulation strategies. Collaborative efforts between academia and industry are expected to drive further innovation in this area, paving the way for the development of next-generation therapeutics.
In conclusion, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile (CAS: 1256359-11-1) represents a versatile and promising scaffold in medicinal chemistry. Its applications in synthesis, target modulation, and drug discovery underscore its potential to contribute significantly to the advancement of chemical biology and pharmaceutical research. Future studies will likely focus on expanding its therapeutic repertoire and improving its clinical translatability.
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